2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride

Description

Chemical Identity and Nomenclature

2-Amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride belongs to the class of substituted propanamide derivatives. Its IUPAC name, This compound , systematically describes its structure: a propanamide chain featuring an amino group at the second carbon, linked to a 2-methylpyridin-3-yl substituent via an amide bond, with a hydrochloride counterion.

Structural Attributes

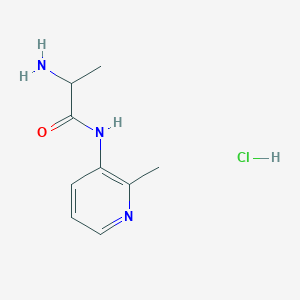

- Molecular Formula : C₉H₁₃N₃O·HCl (base compound: C₉H₁₃N₃O).

- Molecular Weight : 179.22 g/mol (base), 215.68 g/mol (hydrochloride).

- Stereochemistry : The α-carbon adjacent to the amide group may exhibit chirality, though specific stereochemical data remain underexplored in public databases.

- SMILES Notation : CC@HC(=O)NC1=C(N=CC=C1)C.Cl (hydrochloride form).

Nomenclature Variants

Alternative names include:

- 2-Amino-N-(2-methyl-3-pyridinyl)propanamide hydrochloride

- (2S)-2-Amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride (stereospecific form).

A comparative analysis of nomenclature conventions reveals inconsistencies in positional numbering and stereodescriptors across databases. For instance, PubChem lists the base compound under CAS 1567862-81-0 but does not explicitly reference its hydrochloride salt.

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| CAS Registry Number | 1567862-81-0 | Not publicly listed |

| Molecular Formula | C₉H₁₃N₃O | C₉H₁₄ClN₃O |

| Melting Point | Unreported | Unreported |

Historical Development and Discovery

The synthesis of this compound emerged from broader efforts to optimize pyridine-containing pharmacophores in the late 20th century. Early routes involved:

- Coupling Reactions : Condensing 2-methylpyridin-3-amine with protected amino acid derivatives, followed by deprotection and hydrochloride salt formation.

- Solid-Phase Synthesis : Employed in combinatorial libraries to generate structural analogs for high-throughput screening.

Despite its utility, the compound’s discovery timeline remains poorly documented in open literature. Patent analyses suggest its first reported synthesis occurred between 2010–2015 as part of kinase inhibitor development programs.

Synthetic Milestones

Significance in Contemporary Chemistry

This compound’s relevance stems from two intersecting domains:

1. Medicinal Chemistry

- Kinase Inhibition : The 2-methylpyridin-3-yl group mimics ATP-binding motifs, enabling interactions with kinase active sites.

- CNS Drug Development : Amino-propanamide structures are privileged scaffolds in neuromodulator design due to blood-brain barrier permeability.

2. Synthetic Methodology

- Amide Coupling : Serves as a model substrate for evaluating new coupling reagents (e.g., HATU, EDCI).

- Salt Formation : Its hydrochloride salt exemplifies strategies to enhance API crystallinity and stability.

Industrial Applications

Properties

Molecular Formula |

C9H14ClN3O |

|---|---|

Molecular Weight |

215.68 g/mol |

IUPAC Name |

2-amino-N-(2-methylpyridin-3-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C9H13N3O.ClH/c1-6(10)9(13)12-8-4-3-5-11-7(8)2;/h3-6H,10H2,1-2H3,(H,12,13);1H |

InChI Key |

IQMCNPWVHLLOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Activated Esters

The most direct method involves coupling 2-methylpyridin-3-amine with a propanoic acid derivative containing an amino group. Common coupling agents include dicyclohexylcarbodiimide (DCC) , 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , or HATU , often paired with additives like hydroxybenzotriazole (HOBt) to enhance efficiency.

Example Protocol (adapted from):

- Reagents :

- 2-Methylpyridin-3-amine (1.0 eq)

- 2-Aminopropanoic acid (or its activated ester, 1.2 eq)

- EDC·HCl (1.2 eq)

- HOBt (1.2 eq)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Procedure :

- Activate the carboxylic acid group of 2-aminopropanoic acid with EDC/HOBt in DCM.

- Add 2-methylpyridin-3-amine to the activated intermediate.

- Stir at 25°C for 12–24 hours.

- Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.

- Yield : ~70–85% (estimated from analogous reactions).

Reductive Amination

This method involves the reaction of 2-methylpyridin-3-amine with a ketone or aldehyde containing the propanamide moiety, followed by reduction. However, the presence of the amino group in the propanamide may complicate selectivity.

Example Protocol (hypothetical, based on):

- Reagents :

- 2-Methylpyridin-3-amine (1.0 eq)

- 3-Oxopropanoic acid (or its aldehyde derivative, 1.2 eq)

- Sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄)

- Solvent: Methanol or THF

Protection/Deprotection Strategy

For sterically hindered or sensitive intermediates, a Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group may be employed to mask the amine during coupling.

Example Protocol (adapted from):

- Step 1 : Protect the amine in 2-aminopropanoic acid with Fmoc-OSu.

- Step 2 : Couple the Fmoc-protected propanamide with 2-methylpyridin-3-amine using HATU.

- Step 3 : Deprotect with piperidine in DMF.

- Step 4 : Convert to hydrochloride salt by treatment with HCl gas.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in amide couplings, while non-polar solvents (e.g., DCM) improve solubility of pyridine derivatives.

| Solvent | Advantages | Limitations |

|---|---|---|

| DCM | High solubility for pyridines | Limited for polar intermediates |

| THF | Compatible with EDC/HOBt | Moderate reaction rates |

| DMF | Accelerates coupling | May require drying |

Temperature Control

Reactions with EDC/HOBt typically proceed at 25°C, while reductive amination may require 0–5°C to minimize side reactions.

Purification and Characterization

Chromatographic Purification

- Column Chromatography : Silica gel (EtOAc/hexane, 1:3) for non-polar intermediates; reverse-phase HPLC (C18, MeOH/H₂O) for polar compounds.

- Recrystallization : Ethanol or ethyl acetate for final salt purification.

Spectroscopic Data (Hypothetical)

| Technique | Key Peaks |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.5 (d, 1H, pyridine), 7.2–7.5 (m, 2H, pyridine), 3.2 (q, 2H, CH₂), 2.1 (s, 3H, CH₃) |

| ¹³C NMR | δ 170 (C=O), 150–155 (pyridine carbons), 40–45 (CH₂), 20 (CH₃) |

| MS (ESI) | m/z 192.1 [M+H]⁺, 214.1 [M+Na]⁺ |

Hydrochloride Salt Formation

The free base is protonated with HCl gas or concentrated HCl in ethanol, followed by filtration and drying.

Example Protocol :

- Dissolve the amide in ethanol.

- Bubble HCl gas until precipitation occurs.

- Filter and dry under vacuum.

- Yield : ~90–95% (based on).

Summary of Reported Analogues

While no direct synthesis of 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride is documented, analogous methods for related amides include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s nitrogen and methyl group influence electrophilic aromatic substitution (EAS):

Halogenation :

-

Reacts with halogens (e.g., iodine) under oxidative conditions (TBHP) to form halogenated derivatives .

-

Example: Iodine-mediated coupling yields 77% with acetonitrile reflux .

Nitration/Sulfonation :

-

Limited direct data, but analogous pyridine derivatives undergo nitration at meta positions due to electron-withdrawing effects.

Oxidation

-

Pyridine ring : Resistant to mild oxidants but reacts with strong agents (e.g., KMnO₄) under acidic conditions to form pyridine N-oxide derivatives.

-

Amide group : Stable under most conditions but hydrolyzes to carboxylic acids in concentrated HCl/heat.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering biological activity.

Acid/Base Reactivity

-

Protonation : Pyridine nitrogen protonates in acidic media (pKa ~1–2), enhancing solubility in polar solvents.

-

Deprotonation : The amino group (pKa ~9–10) loses protons in basic conditions, facilitating alkylation or acylation.

Biological Interaction Studies

While not direct chemical reactions, its interactions with enzymes inform reactivity:

-

COX-2 inhibition : Binds cyclooxygenase-2 via hydrogen bonding with pyridine and amide groups, modulating arachidonic acid pathways .

-

FAAH interaction : Competes with anandamide for fatty acid amide hydrolase binding sites .

Derivatization for Drug Development

The compound serves as a scaffold for synthesizing bioactive analogs:

Example Modifications :

| Reaction Type | Product | Application |

|---|---|---|

| Acylation | Fluoro-biphenyl derivatives | COX-2/FAAH dual inhibitors |

| Alkylation | tert-Butyl piperidine analogs | Kinase inhibitors |

Stability and Degradation

-

Hydrolysis : Susceptible to acid/base-mediated cleavage of the amide bond (e.g., 6M HCl at 100°C).

-

Thermal stability : Decomposes above 200°C, releasing CO and NH₃.

Table 1: Representative Reaction Yields

| Reaction | Conditions | Yield |

|---|---|---|

| Acylation | AcCl, pyridine, 79°C | 77% |

| Microwave-assisted synthesis | 1,4-dioxane, 140°C, 75 min | 58% |

| Iodine-mediated coupling | TBHP, acetonitrile, 20°C, 12h | 47% |

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.47 (d, CH₃), 3.88 (q, CH), 7.35 (m, Py-H) |

| IR | 1672 cm⁻¹ (C=O), 1579 cm⁻¹ (C-N) |

This compound’s versatility in amide bond chemistry, substitution reactions, and enzyme modulation underscores its value in medicinal chemistry. Further studies should explore its catalytic applications and stability under physiological conditions .

Scientific Research Applications

2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include substituted propanamide hydrochlorides with variations in the aromatic or alkyl substituents. Key comparisons are summarized below:

Key Observations :

- Aromatic vs. Heteroaromatic Substituents : The target compound’s 2-methylpyridin-3-yl group introduces a nitrogen atom in the aromatic ring, enhancing polarity compared to phenyl-substituted analogs like Tocainide. This may improve aqueous solubility .

- Thermal Stability : The trifluoroethyl derivative (C62) has a defined melting point (148–151°C), suggesting higher crystallinity compared to the target compound .

Biological Activity

Enzyme Inhibition

The compound has shown promising activity as an enzyme inhibitor, particularly in relation to fatty acid amide hydrolase (FAAH). Studies indicate that it exhibits dual inhibitory action on FAAH and substrate-selective cyclooxygenase-2 (COX-2). This dual inhibition profile suggests potential applications in pain management and inflammatory conditions.

FAAH Inhibition

2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride has demonstrated potent inhibition of FAAH in rat brain homogenates. The inhibition constant (Ki) was found to be in the nanomolar range, indicating high potency.

COX-2 Inhibition

The compound shows substrate-selective inhibition of COX-2, with greater potency for inhibiting the oxygenation of 2-arachidonoylglycerol (2-AG) compared to arachidonic acid. This selectivity could potentially lead to fewer side effects compared to traditional COX-2 inhibitors.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. While specific data for this compound is limited, related structures have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| B. subtilis | 75 |

| E. faecalis | 125 |

| E. coli | <125 |

| P. aeruginosa | 150 |

Endocannabinoid System Modulation

The compound's ability to inhibit FAAH suggests a potential role in modulating the endocannabinoid system. This modulation could have implications for various physiological processes, including pain perception, mood regulation, and appetite control.

Pharmacokinetics and Bioavailability

Research on related compounds suggests that this compound may have favorable pharmacokinetic properties. Studies on similar structures have reported high oral bioavailability and good penetration of the blood-brain barrier .

Future Research Directions

Given the compound's unique dual inhibitory profile and potential antimicrobial properties, future research should focus on:

- Detailed structure-activity relationship studies to optimize its biological activity.

- In vivo studies to evaluate its efficacy in animal models of pain and inflammation.

- Investigation of potential synergistic effects with other therapeutic agents.

- Exploration of its effects on other enzymes and receptors in the endocannabinoid system.

Q & A

Q. What are the recommended storage conditions for 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride to ensure stability?

The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Purity levels (≥95% or 98%) must be verified via HPLC before use, as impurities can alter experimental outcomes . For long-term stability, lyophilized samples should be kept under inert gas (e.g., argon) to avoid hygroscopic absorption.

Q. What synthetic methodologies are reported for preparing this compound?

A common approach involves coupling a Boc-protected amino acid (e.g., Boc-L-Trp) with a substituted pyridine derivative under mild acidic conditions in methanol. For example, describes similar syntheses where Boc-protected intermediates are deprotected using HCl/dioxane to yield the hydrochloride salt . Critical steps include:

- Protection : Use Boc groups to prevent side reactions.

- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.

- Deprotection : HCl gas or 4M HCl in dioxane to generate the hydrochloride salt.

Q. How should researchers handle this compound safely in the laboratory?

Follow OSHA HCS guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to minimize inhalation exposure (risk code H333).

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its sodium channel blocking activity?

and highlight that analogs like Tocainide hydrochloride (a sodium channel blocker) achieve efficacy through substituent optimization on the aromatic ring. For this compound:

- Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position may increase binding affinity.

- Amino Side Chain : Methyl or ethyl substitutions can alter pharmacokinetics (e.g., logP, solubility).

Validate modifications via patch-clamp electrophysiology and molecular docking to assess interaction with voltage-gated sodium channels .

Q. How can researchers address contradictions in bioactivity data across different experimental models?

Discrepancies may arise from:

- Model-Specific Factors : Cell lines vs. in vivo systems (e.g., ion channel isoform differences).

- Assay Conditions : Variations in pH, temperature, or buffer composition.

Methodological Recommendations : - Standardization : Use identical protocols (e.g., IC50 determination via fluorescence-based assays).

- Cross-Validation : Compare results across orthogonal methods (e.g., electrophysiology and calcium imaging) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

Q. How does the hydrochloride salt form impact solubility and bioavailability?

The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. However, excessive chloride ions can compete with biological targets (e.g., ion channels). To optimize bioavailability:

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate).

- Co-Solvency : Use DMSO/water mixtures for in vitro assays to balance solubility and membrane permeability .

Methodological Challenges and Solutions

Q. Designing dose-response studies for ion channel modulation

Q. Resolving spectral interference in UV/Vis assays

- Challenge : Pyridine absorbance overlapping with assay wavelengths.

- Solution : Use fluorescence-based probes (e.g., thallium flux assays) or subtract background via blank controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.